4'-Demethylepipodophyllotoxin
Overview
Description
4’-Demethylepipodophyllotoxin (4’-DMEP) is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It is a potent inhibitor of microtubule assembly . It has shown strong cytotoxicity activity against several tumor cell lines .
Synthesis Analysis
A divergent de novo synthesis of 2, 4, 5-trideoxyhexopyranosides derivatives of 4’-demethylepipodophyllotoxin has been established via palladium-catalyzed glycosylation . The abilities of synthesized glycosides to inhibit the growth of A549, HepG2, SH-SY5Y, KB/VCR and HeLa cancer cells were investigated by MTT assay .
Chemical Reactions Analysis
4’-Demethylepipodophyllotoxin is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It has been used in the biotransformation process by Bacillus fusiformis CICC 20463 . When the nitrogen source of NaNO3 was replaced by yeast extract, the heterogeneity of biotransformation products was significantly varied from a single product (i.e., 4’-demethylpodophyllotoxone) to four podophyllum derivates .
Physical And Chemical Properties Analysis
4’-Demethylepipodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 626.5±55.0 °C at 760 mmHg, and a flash point of 224.4±25.0 °C . It has 8 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 99.5±0.3 cm3, and its polar surface area is 104 Å2 .
Scientific Research Applications
Synthesis and Derivatives
- 4'-Demethylepipodophyllotoxin has been synthesized through various methods, including epimerization and selective ether cleavage, demonstrating its chemical versatility and potential for creating diverse derivatives (Kuhn, Keller-Juslén, & Wartburg, 1969).
Antitumor Activity
- Derivatives of 4'-Demethylepipodophyllotoxin have been evaluated for inhibitory activity against human DNA topoisomerase II, indicating their potential as potent antitumor agents (Wang et al., 1990).
- Comparative molecular field analysis (CoMFA) studies on 4'-O-demethylepipodophyllotoxin analogs highlight their role as potential anticancer agents and help identify structural requirements for increasing their efficacy (Cho et al., 1996).
DNA Interaction and Apoptosis
- Studies on carbamate derivatives of 4'-demethylepipodophyllotoxin have shown cytotoxic effects against cancer cell lines, indicating their potential in inducing apoptosis and DNA conformation changes (Sang et al., 2013).
Biotransformation Studies
- Biotransformation processes have been developed for converting 4'-Demethylepipodophyllotoxin into other compounds, such as 4'-demethylepipodophyllic acid, expanding the range of its potential applications (Tang, Xu, & Zhong, 2009).
Glycosylation and Chemical Properties
- Novel glycosylation methods have been applied to 4'-demethylepipodophyllotoxin, exploring its pharmacological activities and overcoming challenges in chemical synthesis (Xie et al., 2017).
Safety And Hazards
Future Directions
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . Therefore, continuous efforts are being made towards improving the druggability of these drugs and seeking structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-JHQYFNNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048742 | |
Record name | 4'-Demethylepipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Demethylepipodophyllotoxin | |
CAS RN |
6559-91-7 | |
Record name | (-)-4′-Demethylepipodophyllotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Demethylepipodophyllotoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Demethylepipodophyllotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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